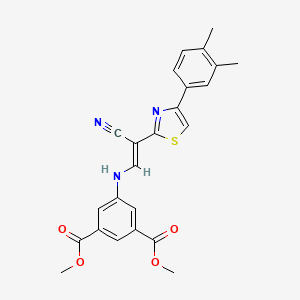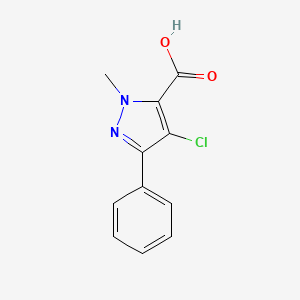
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is an organic compound with the molecular formula C7H9ClN2O2 . It is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of this compound typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This results in 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, the 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring substituted with a chlorine atom, an ethyl group, and a methyl group . The molecular weight is 188.61 .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by the reactivity of the pyrazole ring. The chlorine atom on the pyrazole ring can participate in various substitution reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C . Its vapor pressure is 3.55E-05mmHg at 25°C, and it has a refractive index of 1.587 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity. For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Corrosion Inhibition
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives have been studied for their corrosion protection properties for mild steel in aggressive acidic environments . These compounds behave like mixed-type inhibitors and adsorb on the metal surface .
D-Amino Acid Oxidase Inhibition
3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Synthesis of Pyrazoloquinolines
The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids, including 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, has some importance in the synthesis of pyrazoloquinolines .
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. These factors could include temperature, pH, presence of other compounds, and specific conditions within the body .
Safety and Hazards
This compound should be treated as an organic compound. Proper handling includes wearing protective gloves and goggles . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Future Directions
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects and are being studied for their potential as antileishmanial and antimalarial agents . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRZKCBAARSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

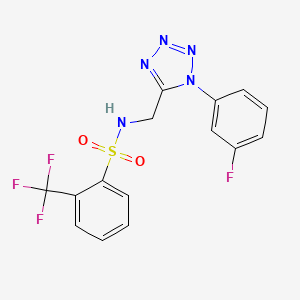
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
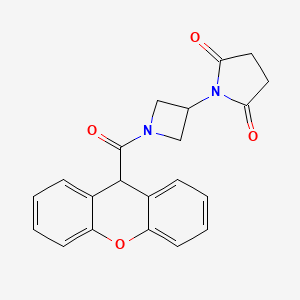

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
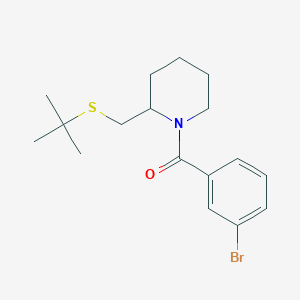
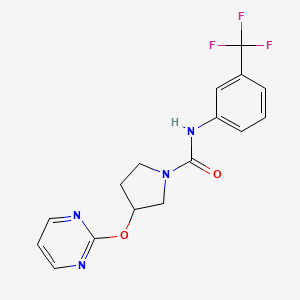

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)
![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

